1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine
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Overview
Description
The compound 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine is a complex organic molecule that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and receptors, including acetylcholinesterase and carbonic anhydrase-II , which play crucial roles in neurodegeneration and various other physiological processes, respectively.
Mode of Action
For instance, some 1,2,3-triazole derivatives have been found to inhibit their target enzymes by binding to their active sites . The presence of the 1,2,3-triazole ring and the phenyl group might contribute to the compound’s ability to form stable interactions with its targets.
Pharmacokinetics
Computational studies have been used to predict the drug-likeness and pharmacokinetic properties of similar compounds .
Biochemical Analysis
Biochemical Properties
The triazole ring in 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine is a key structural motif that interacts with various biomolecules. It has high chemical stability and can form hydrogen bonds, contributing to its interactions with enzymes and proteins
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could influence various cellular processes, but specific effects need to be investigated.
Molecular Mechanism
Triazole derivatives are known to interact with various biomolecules through hydrogen bonding and dipole-dipole interactions These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The triazole ring is then synthesized through a cycloaddition reaction, and finally, the azetidine ring is incorporated. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct ring systems and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-27(25,26)22-9-7-15(8-10-22)18(24)21-11-16(12-21)23-13-17(19-20-23)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESBHLYIYDVGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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